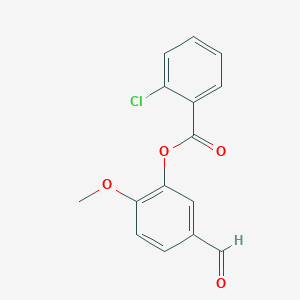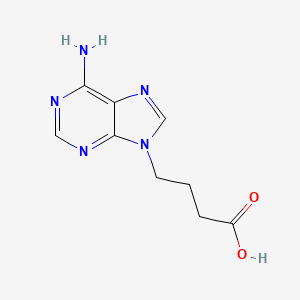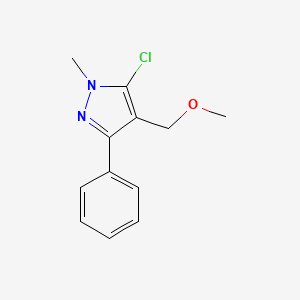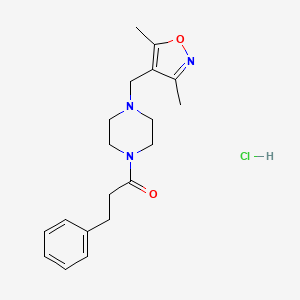
5-Formyl-2-methoxyphenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-methoxyphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C15H11ClO4 and its molecular weight is 290.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Formyl-2-methoxyphenyl 2-chlorobenzoate is utilized in the synthesis of various compounds, such as L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. A specific method for the synthesis of these compounds involves the saponification and decarboxylation of related malonic acids (Shimohigashi, Lee, & Izumiya, 1976).
- The compound has been used in the development of derivatives for inhibiting tubulin polymerization, a key process in cell division and a target for cancer therapeutics. Derivatives of this compound showed varying degrees of effectiveness in inhibiting tubulin polymerization and disrupting microtubule assembly (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Biological and Pharmaceutical Research
- In pharmaceutical research, the compound has been a key intermediate in the synthesis of drugs like Dapagliflozin, an antidiabetic medication. Its transformation through various chemical processes demonstrates its importance in drug synthesis (Yafei, 2011).
- It is also used in the study of DNA oligos, particularly in investigating the oxidation products of 5-hydroxymethylcytosine-containing DNA. This has implications for understanding DNA modifications and their roles in biological processes (Dai & He, 2011).
Material Science and Corrosion Inhibition
- In the field of material science, derivatives of this compound, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been explored as corrosion inhibitors for metals in acidic environments. These compounds showed high degrees of protection, demonstrating their potential in industrial applications (Attou et al., 2020).
Environmental and Microbial Studies
- The compound has been involved in studies related to environmental microbiology, particularly in the bacterial degradation of chlorinated compounds. It serves as a model to understand the microbial breakdown of complex organic pollutants, which is crucial for bioremediation strategies (Arensdorf & Focht, 1995).
Mechanism of Action
Target of Action
A structurally similar compound, (5-formyl-2-methoxyphenoxy)acetic acid, has been reported to be a potent, reversible, atp-competitive inhibitor of protein kinase a .
Mode of Action
If we consider the similar compound (5-formyl-2-methoxyphenoxy)acetic acid, it acts as an atp-competitive inhibitor, meaning it competes with atp for binding to the active site of protein kinase a . This prevents the phosphorylation of target proteins, thereby modulating the activity of these proteins.
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-7-6-10(9-17)8-14(13)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZZVFVDOQMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3006137.png)
![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)



![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)
![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)
![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)





